molecular formula C15H11ClN2O2 B7787141 (2E)-2-[(2-chlorophenyl)hydrazinylidene]-3-oxo-3-phenylpropanal

(2E)-2-[(2-chlorophenyl)hydrazinylidene]-3-oxo-3-phenylpropanal

Cat. No.: B7787141
M. Wt: 286.71 g/mol
InChI Key: UVAQBCAFFKQNTP-NBVRZTHBSA-N
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Description

The compound with the identifier “(2E)-2-[(2-chlorophenyl)hydrazinylidene]-3-oxo-3-phenylpropanal” is known as cis-4-Methyl-2-pentene. It is an organic compound with the molecular formula C₆H₁₂. This compound is a clear liquid at room temperature and has a boiling point of 56°C. It is primarily used in various chemical reactions and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of cis-4-Methyl-2-pentene typically involves the catalytic hydrogenation of 4-methyl-2-pentyne. This process requires a catalyst such as palladium on carbon and is carried out under hydrogen gas at elevated pressures and temperatures. The reaction is as follows: [ \text{4-Methyl-2-pentyne} + \text{H}_2 \rightarrow \text{cis-4-Methyl-2-pentene} ]

Industrial Production Methods

In an industrial setting, cis-4-Methyl-2-pentene is produced through the catalytic hydrogenation of 4-methyl-2-pentyne in large reactors. The process involves the use of high-pressure hydrogen gas and a palladium catalyst. The reaction conditions are carefully controlled to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

cis-4-Methyl-2-pentene undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding alcohols or ketones.

    Reduction: It can be reduced to form alkanes.

    Substitution: It can undergo substitution reactions with halogens to form halogenated derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.

    Substitution: Halogens such as chlorine or bromine in the presence of light or heat are used.

Major Products Formed

    Oxidation: 4-Methyl-2-pentanol or 4-Methyl-2-pentanone.

    Reduction: 4-Methylpentane.

    Substitution: 4-Chloro-2-pentene or 4-Bromo-2-pentene.

Scientific Research Applications

cis-4-Methyl-2-pentene has several applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of various organic compounds.

    Biology: It is used in the study of metabolic pathways and enzyme reactions.

    Medicine: It is used in the development of pharmaceuticals and as an intermediate in drug synthesis.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of cis-4-Methyl-2-pentene involves its interaction with various molecular targets and pathways. In oxidation reactions, it interacts with oxidizing agents to form alcohols or ketones. In reduction reactions, it interacts with hydrogen gas in the presence of a catalyst to form alkanes. In substitution reactions, it interacts with halogens to form halogenated derivatives.

Comparison with Similar Compounds

Similar Compounds

    trans-4-Methyl-2-pentene: Similar in structure but differs in the spatial arrangement of atoms.

    4-Methyl-1-pentene: Similar in structure but differs in the position of the double bond.

    4-Methylpentane: Similar in structure but lacks a double bond.

Uniqueness

cis-4-Methyl-2-pentene is unique due to its specific spatial arrangement of atoms, which gives it distinct chemical properties and reactivity compared to its isomers and other similar compounds.

Properties

IUPAC Name

(2E)-2-[(2-chlorophenyl)hydrazinylidene]-3-oxo-3-phenylpropanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O2/c16-12-8-4-5-9-13(12)17-18-14(10-19)15(20)11-6-2-1-3-7-11/h1-10,17H/b18-14+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVAQBCAFFKQNTP-NBVRZTHBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(=NNC2=CC=CC=C2Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)/C(=N/NC2=CC=CC=C2Cl)/C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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